1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene

Overview

Description

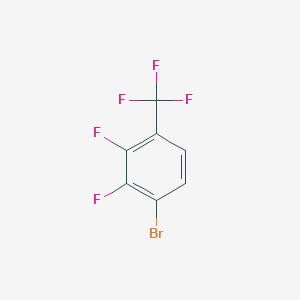

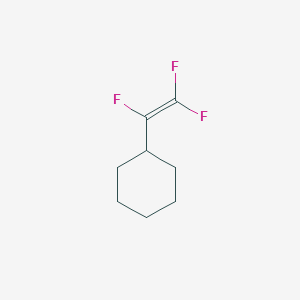

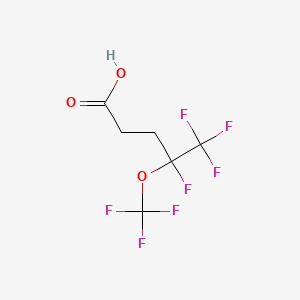

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is a compound with the molecular formula C7H2BrF5 . It is a derivative of benzene, which is a simple aromatic ring with a bromine atom and a trifluoromethyl group attached to it .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another method involves the lithiation of 1-bromo-2,4-difluorobenzene at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid .Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it . The exact mass of the molecule is 259.92600 g/mol .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can undergo nucleophilic trifluoromethoxylation, a reaction that involves the addition of a trifluoromethoxy group to an alkyl halide . It can also undergo lithiation, a process that involves the introduction of a lithium atom into a molecule .Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.99 g/mol . It has a topological polar surface area of 0 Ų, indicating that it is not likely to form hydrogen bonds . The compound has a XLogP3-AA value of 3.7, suggesting that it is moderately lipophilic .Scientific Research Applications

Synthesis of Unsaturated Carbocycles and Heterocycles

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene serves as a valuable building block in the synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans. Lewis acid-promoted reactions involving this compound lead to the formation of complex aromatic systems, which are of interest in materials science and drug discovery .

Trifluoromethyl Ether Formation

The trifluoromethyl group (CF₃) is a powerful motif in medicinal chemistry and agrochemicals. Researchers have developed methods to convert aliphatic alcohols into trifluoromethyl alkyl ethers using 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene as a precursor. Notably, this transformation works best with primary alcohols, providing a versatile route to introduce the CF₃ group into organic molecules .

Functionalization of Aromatic Rings

By exploiting the reactivity of the bromine atom, chemists can functionalize the benzene ring of this compound. For instance, 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene has been employed in the synthesis of 4-bromo-2,6-difluorobenzoic acid, which serves as an intermediate in various organic transformations .

Agrochemical and Pharmaceutical Research

Trifluoromethylpyridines, containing the trifluoromethyl group attached to a pyridine ring, play a crucial role in the design of active agrochemicals and pharmaceutical ingredients. While not directly related to 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene, understanding the broader context of trifluoromethyl-containing compounds can inspire novel applications in drug development and crop protection .

Materials Science and Fluorinated Polymers

The trifluoromethyl group enhances the lipophilicity and stability of organic molecules. Researchers explore its incorporation into polymers, coatings, and materials for specialized applications. Although not specific to this compound, the trifluoromethyl moiety contributes to the overall properties of fluorinated materials .

Fluorine-Containing Reagents in Organic Synthesis

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene can serve as a convenient source of fluorine atoms in synthetic chemistry. Fluorinated compounds find use in diverse fields, including drug discovery, imaging agents, and materials science. Researchers continue to explore novel reactions involving fluorine-containing reagents .

Mechanism of Action

Target of Action

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is a chemical compound that is primarily used as an intermediate in organic synthesis .

Mode of Action

This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom on the benzene ring is replaced by the organoboron group, forming a new carbon-carbon bond .

Result of Action

The result of the action of 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This allows for the synthesis of a wide range of complex organic molecules, which can have various effects at the molecular and cellular level depending on their structure and function.

Action Environment

The efficacy and stability of reactions involving 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene can be influenced by various environmental factors. These include the temperature and pressure of the reaction conditions, the presence of a suitable catalyst, and the pH of the reaction medium . The compound itself is stable under normal conditions, but it should be stored in a cool, dry place to prevent degradation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCORQPVVYSDQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane](/img/structure/B3040817.png)

![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2-bromopropanamide](/img/structure/B3040825.png)

![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)